molecular formula C22H16F3NO4S B2670728 4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 3-(trifluoromethyl)benzenecarboxylate CAS No. 320424-06-4

4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 3-(trifluoromethyl)benzenecarboxylate

Cat. No. B2670728
M. Wt: 447.43
InChI Key: UAHZXUNTQYHMKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 3-(trifluoromethyl)benzenecarboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as MNTB and is a member of the nitrobenzyl family of compounds. MNTB has been found to have several interesting properties that make it useful in a variety of research applications.

Scientific Research Applications

(R,S)-2-{[4-(4-Methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenyl-1-ethanol

Field

Organic Chemistry

Application

This compound is synthesized from 4-methylaniline and has potential applications in the synthesis and design of bioactive compounds .

Method

The synthesis starts from 4-methylaniline via the corresponding N-(4-methylphenyl)hydrazinecarbothioamide, followed by acylation to 2-benzoyl-N-(4-methylphenyl)hydrazine-1-carbothioamide and cyclization .

Results

The synthesized compounds were characterized by IR, 1D and 2D 1H-1H, 1H-13C and 1H-15N NMR spectroscopy and by elemental analysis .

Celecoxib

Field

Pharmaceutical Chemistry

Application

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. Its chemical structure includes a 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide moiety .

Method

The synthesis of Celecoxib involves several steps, including the formation of the pyrazole ring and the introduction of the trifluoromethyl group .

Results

Celecoxib has been shown to be effective in reducing pain and inflammation in various conditions, including arthritis and acute pain .

Sulfonamide-containing 1,5-diarylpyrazole derivatives

Field

Medicinal Chemistry

Application

These derivatives were prepared and evaluated for their ability to block cyclooxygenase-2 (COX-2) in vitro and in vivo . A number of potent and selective inhibitors of COX-2 were identified .

Method

Extensive structure−activity relationship (SAR) work was carried out within this series . This work led to the identification of celecoxib .

Results

Celecoxib is currently in phase III clinical trials for the treatment of rheumatoid arthritis and osteoarthritis .

properties

IUPAC Name

[4-(4-methylphenyl)sulfanyl-3-nitrophenyl]methyl 3-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F3NO4S/c1-14-5-8-18(9-6-14)31-20-10-7-15(11-19(20)26(28)29)13-30-21(27)16-3-2-4-17(12-16)22(23,24)25/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHZXUNTQYHMKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)COC(=O)C3=CC(=CC=C3)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl 3-(trifluoromethyl)benzenecarboxylate

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